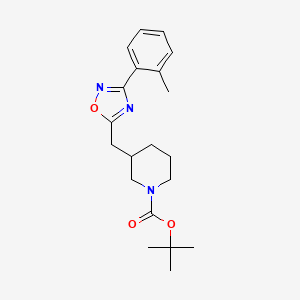

Tert-butyl 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-14-8-5-6-10-16(14)18-21-17(26-22-18)12-15-9-7-11-23(13-15)19(24)25-20(2,3)4/h5-6,8,10,15H,7,9,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZWUMCHHNLIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Amidoxime Intermediate

The synthesis begins with the preparation of an amidoxime intermediate by reacting a nitrile (e.g., o-tolylacetonitrile) with hydroxylamine under basic conditions. For example, in a protocol adapted from, o-tolylacetonitrile is treated with hydroxylamine hydrochloride in methanol using sodium hydroxide as a base. The reaction proceeds at room temperature, yielding the corresponding amidoxime after aqueous workup and extraction.

Reaction Conditions :

Cyclization to 1,2,4-Oxadiazole

The amidoxime intermediate is then condensed with a Boc-protected piperidine carboxylic acid derivative. In a one-pot procedure, the amidoxime reacts with tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate in toluene under reflux, catalyzed by p-toluenesulfonic acid (TsOH). Cyclodehydration forms the 1,2,4-oxadiazole ring, with the Boc group remaining intact.

Optimized Parameters :

Table 1: Two-Step Synthesis Performance

One-Pot Synthesis Using Superbase Systems

A streamlined one-pot method eliminates intermediate isolation. Baykov et al. demonstrated that amidoximes and carboxylic acid esters react in a superbase medium (NaOH/DMSO) at room temperature, directly forming 1,2,4-oxadiazoles. Applied to the target compound, o-tolylamidoxime and tert-butyl 4-(methoxycarbonyl)piperidine-1-carboxylate undergo cyclization in NaOH/DMSO, yielding the product in 4–24 hours.

Advantages :

- Simplified Purification : No intermediate isolation required.

- Solvent Efficiency : DMSO acts as both solvent and base activator.

- Yield Range : 11–90%, depending on substituents.

Limitations :

Alternative Cyclization Approaches

Vilsmeier Reagent Activation

Zarei et al. reported activating carboxylic acids with Vilsmeier reagent (POCl3/DMF) to form reactive acyl chlorides in situ. This method, applied to tert-butyl piperidine-1-carboxylate-4-carboxylic acid, enables efficient coupling with o-tolylamidoxime. The protocol offers excellent yields (61–93%) and avoids pre-activation of the carboxylic acid.

Nitrile Oxide Cycloaddition

Despite challenges with regioselectivity, Bokach et al. achieved 1,2,4-oxadiazole formation via Pt-catalyzed cycloaddition of nitrile oxides and nitriles. For the target compound, o-tolylnitrile oxide and tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate react in the presence of PtCl4, though yields remain modest (~50%) due to competing side reactions.

Recent Advances and Green Chemistry

Photoredox Catalysis

Cai et al. developed a visible-light-driven [3+2] cycloaddition using 9-mesityl-10-methylacridinium perchlorate. Though yields for the target compound are moderate (35–50%), this method exemplifies sustainable synthesis under mild conditions.

Purification and Characterization

Chromatographic Techniques

The crude product is typically purified via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from acetonitrile or ethyl acetate enhances purity.

Spectroscopic Analysis

- NMR : ¹H NMR (CDCl3) displays characteristic signals for the Boc group (δ 1.44 ppm, singlet) and o-tolyl aromatic protons (δ 2.35 ppm, singlet for methyl; δ 7.20–7.40 ppm, multiplet).

- MS : ESI-MS m/z 414.2 [M+H]+ confirms molecular weight.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, tert-butyl 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of tert-butyl 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate with structurally related compounds based on substituent variations, synthetic routes, and biological activities.

Substituent Effects on the 1,2,4-Oxadiazole Ring

The o-tolyl group distinguishes the target compound from analogs with alkyl or other aryl substituents:

- Analog 1 : (R)-tert-Butyl 2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)-pyrrolidine-1-carboxylate ()

- Analog 2 : tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate ()

- Target Compound : o-tolyl group (bulky, aromatic).

- Expected Impact: Enhanced π-π stacking in target binding, moderate solubility due to aromaticity.

Physicochemical Properties

*LogP estimated using fragment-based methods.

Biological Activity

Tert-butyl 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is a synthetic compound notable for its complex structure, comprising a tert-butyl group, a piperidine ring, and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. Below is a detailed examination of its biological activity based on recent studies.

Structural Overview

The molecular formula of this compound indicates the presence of three nitrogen atoms and three oxygen atoms, which are critical for its biological activity. The oxadiazole ring is particularly significant as it has been associated with various therapeutic effects.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole core can exhibit anticancer properties . The specific compound has demonstrated the ability to:

- Induce apoptosis : Studies have shown that it can trigger programmed cell death in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) through the activation of caspase pathways.

- Cell cycle arrest : Flow cytometry analyses reveal that this compound can arrest cell proliferation at the G1 phase, suggesting a mechanism that inhibits cancer cell growth .

The mechanism by which this compound exerts its effects involves:

- Caspase Activation : Induction of caspase 3/7 activity leading to apoptosis.

- Molecular Docking Studies : These studies suggest strong interactions with proteins such as the epidermal growth factor receptor (EGFR), which is pivotal in cancer cell proliferation.

Comparative Biological Activity

A comparative analysis of similar compounds reveals the unique efficacy of this compound against various cancer cell lines:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | Similar oxadiazole and piperidine structure | Anticancer activity against MCF-7 |

| 5-substituted oxadiazoles | Varied substitutions on oxadiazole | Antimicrobial and anticancer properties |

| N-hydroxybenzamidine derivatives | Contains amidine functionality | Anticancer activity through apoptosis induction |

This table illustrates the diversity within the class of oxadiazole-containing compounds while highlighting the specific structural aspects that may contribute to the unique biological activities of this compound.

Case Studies and Research Findings

Several studies have documented the anticancer efficacy of related oxadiazole derivatives:

- Cytotoxicity Studies : Compounds similar to tert-butyl 3-(o-tolyl)-1,2,4-oxadiazol derivatives have shown IC50 values in the micromolar range against various cancer cell lines. For instance, one study reported IC50 values of against MCF-7 cells .

- Flow Cytometry Analysis : This technique has been used to confirm that these compounds can effectively induce apoptosis in a dose-dependent manner across different cancer cell lines .

Q & A

Q. What are the key synthetic strategies for synthesizing tert-butyl 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Oxadiazole ring formation : Cyclocondensation of amidoximes with activated carbonyl derivatives (e.g., carboxylic acid derivatives) under reflux conditions .

- Piperidine functionalization : Alkylation or coupling reactions to attach the piperidine-tert-butyl carboxylate moiety to the oxadiazole core .

- Purification : Column chromatography or recrystallization is commonly used to isolate intermediates and final products, with yields ranging from 20% to 99% depending on the reaction optimization .

Q. What analytical methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying structural motifs (e.g., tert-butyl singlet at ~1.4 ppm, oxadiazole proton environments at 8.0–8.5 ppm) and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₂₁H₂₇N₃O₃: calculated 393.205 g/mol) and detects isotopic patterns .

- Purity assessment : HPLC or LC-MS with UV detection ensures >95% purity for biological assays .

Q. How is the compound’s solubility profile determined, and why is this important?

- Method : Solubility is assessed in solvents (e.g., DMSO, ethanol, water) via gravimetric analysis or UV-Vis spectroscopy. notes limited solubility data, requiring experimental validation for assay design.

- Importance : Solubility impacts formulation for in vitro/in vivo studies. Poor aqueous solubility may necessitate prodrug strategies or co-solvent systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substitution patterns : Modifying the o-tolyl group (e.g., halogenation, alkyl chain extension) alters interactions with target enzymes. For example, cyclopropyl or octyl substituents in analogous compounds enhance enzyme inhibition potency .

- Piperidine modifications : Introducing amino or hydroxyl groups (e.g., tert-butyl 4-amino derivatives) improves pharmacokinetic properties, as seen in sphingosine kinase inhibitors .

- Methodological approach : Parallel synthesis of derivatives followed by in vitro screening (e.g., IC₅₀ determination) and molecular docking .

Q. How do researchers resolve contradictions in synthetic yields across similar compounds?

- Case study : reports yields of 73–99% for oxadiazole-piperidine derivatives, while highlights a 53% yield for a structurally similar compound. Contradictions arise from:

- Resolution : Systematic optimization via Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, reaction time) .

Q. What strategies mitigate low bioavailability in preclinical studies?

- Prodrug design : Esterification of the carboxylate group (e.g., tert-butyl to methyl ester) enhances membrane permeability, as demonstrated in indole-based scaffolds .

- Nanoparticle formulation : Encapsulation in PEGylated liposomes improves aqueous solubility and prolongs circulation time .

- Metabolic stability : Liver microsome assays identify metabolic hotspots (e.g., oxadiazole ring oxidation) for targeted deuteration or fluorination .

Methodological Challenges and Solutions

Q. How are stereochemical outcomes controlled during piperidine functionalization?

Q. What computational tools predict target binding modes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.